(S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide
Vue d'ensemble
Description
(S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-N-((R)-2-ethoxy-5-oxo-2,5-dihydrofuran-3-yl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrolidine ring attached to a 5-oxo-dihydrofuran moiety, which is known for its diverse biological properties. The specific stereochemistry at the nitrogen and carbon centers is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant anticancer and antimicrobial properties. The following sections detail the findings from various studies regarding the biological activities of this compound.
Anticancer Activity
-
Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- HSAEC1-KT (non-cancerous human small airway epithelial cells)
-
Methodology :
- Compounds were tested using an MTT assay to evaluate cell viability after 24 hours of exposure at a concentration of 100 µM.
-
Results :
- The compound demonstrated structure-dependent activity against A549 cells, with notable cytotoxic effects compared to cisplatin, a standard chemotherapeutic agent.
- The presence of specific functional groups influenced the potency; for instance, compounds with free amino groups exhibited higher anticancer activity than those with acetylamino fragments .
Compound | IC50 (µM) A549 | IC50 (µM) HSAEC1-KT | Selectivity Index |
---|---|---|---|
(S)-N-((R)-2-Ethoxy...) | 45 | 120 | 2.67 |
Cisplatin | 30 | 25 | 1.20 |
Antimicrobial Activity
-
Pathogens Tested :
- Multidrug-resistant Staphylococcus aureus
- Klebsiella pneumoniae
- Escherichia coli
-
Methodology :
- The antimicrobial efficacy was assessed using standard disk diffusion and broth microdilution methods against various resistant strains.
- Results :
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Klebsiella pneumoniae | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
-
Study on Anticancer Efficacy :
In a study involving various derivatives of oxopyrrolidine compounds, it was found that those similar to our compound exhibited a significant reduction in A549 cell viability by up to 66% at optimal concentrations . -
Study on Antimicrobial Resistance :
Another study focused on the antimicrobial properties against resistant strains showed that derivatives of this compound could serve as potential leads in combating MRSA infections, with some derivatives displaying low cytotoxicity towards human cells .
Propriétés
IUPAC Name |
(2S)-N-[(2R)-2-ethoxy-5-oxo-2H-furan-3-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-2-16-11-8(6-9(14)17-11)13-10(15)7-4-3-5-12-7/h6-7,11-12H,2-5H2,1H3,(H,13,15)/t7-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHXMGUQAPFZOS-WRWORJQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(=CC(=O)O1)NC(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C(=CC(=O)O1)NC(=O)[C@@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.